D5D-IN-326 is a highly selective, orally bioavailable small-molecule inhibitor of Delta-5 Desaturase (D5D), the rate-limiting enzyme responsible for converting dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). In procurement and material selection for metabolic and cardiovascular research, D5D-IN-326 is prioritized for its ability to precisely modulate the DGLA/AA ratio without disrupting upstream fatty acid desaturation pathways. It demonstrates robust in vivo efficacy, significantly lowering insulin resistance, reducing diet-induced body weight, and preventing atherosclerotic lesion progression by shifting the eicosanoid production profile from pro-inflammatory to anti-inflammatory mediators [1].
Generic substitution with early-generation desaturase inhibitors, such as CP-24879, often fails because these legacy compounds act as dual D5D/D6D inhibitors. Inhibiting Delta-6 Desaturase (D6D) blocks the upstream conversion of linoleic acid to DGLA, inadvertently depleting the anti-inflammatory DGLA pool alongside arachidonic acid. This lack of selectivity confounds lipid profiling assays and compromises the therapeutic modeling of atherosclerosis and metabolic syndrome. Procuring the strictly D5D-selective D5D-IN-326 ensures that researchers can specifically accumulate DGLA while depleting AA, providing a clean, reproducible baseline for downstream eicosanoid and inflammatory pathway analysis[1].
D5D-IN-326 demonstrates exceptional target selectivity, inhibiting human D5D with an IC50 of 22 nM and rat D5D with an IC50 of 72 nM, while exhibiting zero measurable inhibition against D6D or D9D. In contrast, legacy benchmark compounds like CP-24879 act as mixed D5D/D6D inhibitors. This strict D5D selectivity allows D5D-IN-326 to precisely elevate the DGLA/AA ratio without the off-target upstream lipid depletion seen with dual inhibitors [1].
| Evidence Dimension | D5D vs D6D Inhibition (IC50) |
| Target Compound Data | 22 nM (Human D5D); No D6D inhibition |
| Comparator Or Baseline | CP-24879 (Mixed D5D/D6D inhibition) |
| Quantified Difference | Absolute selectivity for D5D over D6D |
| Conditions | Enzymic and cell-based desaturase assays |
Absolute D5D selectivity prevents the confounding depletion of anti-inflammatory DGLA, making this compound the optimal choice for precise eicosanoid pathway mapping.
A key procurement advantage of D5D-IN-326 is its high oral bioavailability, which fits seamlessly into mainstream in vivo laboratory workflows. In ApoE knockout mice fed a Paigen diet, oral administration of D5D-IN-326 (3 to 10 mg/kg/day) significantly reduced the atherosclerotic lesion area in the aorta by up to 38% compared to the vehicle baseline. This structural protection was directly correlated with a quantitative shift in lipid mediators, including a ~40% reduction in arachidonic acid-derived pro-inflammatory eicosanoids (PGE2 and TXB2) [1].
| Evidence Dimension | Atherosclerotic lesion area reduction |
| Target Compound Data | 36% to 38% reduction (at 3-10 mg/kg/day) |
| Comparator Or Baseline | Vehicle-treated ApoE KO baseline |
| Quantified Difference | Up to 38% reduction in lesion area; ~40% drop in PGE2/TXB2 |
| Conditions | ApoE KO mice on Paigen diet (7-week administration) |
Provides a validated, orally active tool compound for researchers requiring robust in vivo efficacy in cardiovascular and atherogenesis models.
D5D-IN-326 induces potent body weight loss and lowers insulin resistance in diet-induced obese (DIO) mice without significantly impacting cumulative calorie intake. When compared to the benchmark anti-obesity agent sibutramine, which causes a transient but potent decrease in food intake followed by a rebound, D5D-IN-326 drives weight loss purely through metabolic modulation. This ensures high reproducibility in metabolic workflows by eliminating appetite suppression artifacts [1].
| Evidence Dimension | Mechanism of body weight reduction |
| Target Compound Data | Significant weight loss with no impact on cumulative food intake |
| Comparator Or Baseline | Sibutramine (potent transient decrease in food intake) |
| Quantified Difference | Differentiated mechanism (metabolic vs. appetite suppression) |
| Conditions | High-fat diet-induced obese (DIO) C57BL/6J mice (6-week oral dosing) |
Ensures that metabolic and insulin resistance studies are not confounded by variations in caloric intake or appetite suppression artifacts.
D5D-IN-326 is the optimal choice for lipid metabolism studies where strict D5D selectivity is required to study the divergent roles of DGLA (anti-inflammatory) and AA (pro-inflammatory) without disrupting upstream D6D-dependent linoleic acid metabolism [1].
Ideal as a positive control or primary intervention agent in ApoE KO or high-fat diet models to evaluate the impact of targeted lipid mediator shifts (e.g., PGE2 and TXB2 reduction) on plaque formation and vascular inflammation [2].
Highly suited for in vivo studies requiring a non-appetite-suppressing mechanism to induce weight loss and improve glycemic control, providing a cleaner metabolic baseline than appetite-suppressing benchmarks like sibutramine[1].